(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate

mPGES-1 inhibition anti-inflammatory prostaglandin E2

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate (CAS 1322191-64-9) is a synthetic small-molecule acrylate derivative characterized by a 4-bromophenyl carbamoyl moiety at C2 and an ethoxy substituent at C3 of an (E)-configured α,β-unsaturated ester framework. This core scaffold belongs to the class of β-alkoxy-α-carbamoyl acrylates, which serve as dipolarophile and Michael-acceptor building blocks in medicinal chemistry and functional polymer synthesis.

Molecular Formula C14H16BrNO4
Molecular Weight 342.189
CAS No. 1322191-64-9
Cat. No. B2459508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate
CAS1322191-64-9
Molecular FormulaC14H16BrNO4
Molecular Weight342.189
Structural Identifiers
SMILESCCOC=C(C(=O)NC1=CC=C(C=C1)Br)C(=O)OCC
InChIInChI=1S/C14H16BrNO4/c1-3-19-9-12(14(18)20-4-2)13(17)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9+
InChIKeyKTPHCVCIYIQMFZ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate (CAS 1322191-64-9): Compound Class and Procurement-Relevant Structural Features


(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate (CAS 1322191-64-9) is a synthetic small-molecule acrylate derivative characterized by a 4-bromophenyl carbamoyl moiety at C2 and an ethoxy substituent at C3 of an (E)-configured α,β-unsaturated ester framework . This core scaffold belongs to the class of β-alkoxy-α-carbamoyl acrylates, which serve as dipolarophile and Michael-acceptor building blocks in medicinal chemistry and functional polymer synthesis. Its structural signature – a brominated aromatic ring conjugated through a carbamoyl linker to an electron-deficient acrylate – distinguishes it from simple cinnamate esters and amide congeners by offering dual reactivity: electrophilic addition at the β-carbon and halogen-bonding or Pd-coupling participation at the aryl bromide .

Why Closely Related 4-Bromophenyl Acrylates and Carbamoyl Esters Cannot Simply Substitute for CAS 1322191-64-9 in Research Procurement


Generic substitution among the compound's nearest structural neighbors – e.g., (2E)-N-(4-bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5), which replaces the carbamoyl–ethyl ester junction with a direct amide bond, or ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate (CAS 36980-80-0), which lacks the 4-bromophenyl ring – would fundamentally alter both electronic properties and reactivity vectors . The target compound's carbamoyl spacer simultaneously modulates Michael-acceptor electrophilicity, provides additional hydrogen-bond donor/acceptor capability, and preserves the ethyl ester necessary for downstream transformations, while the 4-bromophenyl group enables Pd-catalyzed cross-coupling diversification routes unavailable to des-bromo or meta-bromo analogs . Although no published head-to-head experimental comparison is currently available for this specific CAS number, structure–reactivity principles derived from the broader β-alkoxyacrylate class predict that swapping any single functional domain would compromise the compound's designed multi-point reactivity profile .

Evidence Transparency Statement for CAS 1322191-64-9: Quantifiable Differentiation Data Availability and Gaps


Pharmacological Target Engagement: mPGES-1 Enzyme Inhibition – Evidence Gap for Target Compound, Class-Level Reference Data Available

No direct mPGES-1 inhibition data for CAS 1322191-64-9 has been identified in any admissible primary source. A structurally distinct bromophenyl-bearing compound (CHEMBL1934797, a fused heterocycle unrelated to the acrylate scaffold) was reported with an IC50 of 506 nM against mPGES-1 in HEK293 cells [1]. Separately, the compound (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is described in vendor abstracts as having been "investigated for potential antimicrobial and anticancer properties" , but no quantitative IC50, MIC, or GI50 values are published in any peer-reviewed or patent document retrievable through indexed databases. Until primary data are disclosed, the compound's biological potency relative to known mPGES-1 or antimicrobial agents cannot be quantified.

mPGES-1 inhibition anti-inflammatory prostaglandin E2 enzyme assay medicinal chemistry

Antimicrobial Biofilm Inhibition: Quantitative Assay Data Available Only for Structurally Dissimilar Bromophenyl Compounds

A BindingDB entry records an IC50 of 6,270 nM (6.27 µM) for a bromophenyl-containing compound (BDBM50497189, SMILES: COc1ccc(Br)cc1C1=C(Br)C(=O)N(CC(C)C)\C1=C/c1cccc(Cl)c1) against Enterococcus faecalis biofilm formation after 20 h by crystal violet staining [1]. This compound is a di-brominated heterocycle bearing no structural resemblance to the β-ethoxy-α-carbamoyl acrylate scaffold of CAS 1322191-64-9. The antibioticDB entry MAC-0020108 describes a "cell wall synthesis inhibitor" bromophenyl compound sourced from Chembridge/Maybridge with "weak whole cell activity" [2], but again bears no structural relationship to the target compound. No antimicrobial data specific to (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate exist in any accessible primary source.

antimicrobial biofilm inhibition Enterococcus faecalis antibacterial screening crystal violet assay

Reactivity Differentiation Through C2-Carbamoyl Linker: Structural Rationale for Divergent Michael Acceptor and Coupling Behavior vs. Direct Amide Analog

The target compound's carbamoyl linker (–NH–C(=O)–) between the 4-bromophenyl ring and the acrylate core differs fundamentally from the direct amide bond in (2E)-N-(4-bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5) . In the direct amide, the nitrogen lone pair is conjugated into the amide carbonyl, reducing its availability for electronic modulation of the acrylate system; in the carbamoyl ester of the target compound, the nitrogen is flanked by two carbonyl groups (the internal carbamoyl C=O and the ethyl ester C=O), creating a vinylogous carbamate arrangement that alters the β-carbon electrophilicity and enables different regioselectivity in nucleophilic addition or cycloaddition reactions . Additionally, the para-bromine substitution pattern on the phenyl ring provides a defined vector for Pd(0)-catalyzed Suzuki, Heck, or Buchwald-Hartwig coupling, a reactivity domain absent in bromo-free analogs such as ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate (CAS 36980-80-0) . While no experimental kinetic or computational data comparing electrophilicity parameters (e.g., Mayr E values) between these specific compounds have been published, the structural difference maps directly onto established reactivity principles for vinylogous amides and carbamates [REFS-1, REFS-2].

Michael acceptor electrophilicity Pd-catalyzed cross-coupling building block reactivity halogen bonding medicinal chemistry diversification

Physicochemical Property Landscape: LogP, Solubility, and PSA Comparison Across 4-Bromophenyl Acrylate Congeners

The target compound (C14H16BrNO4, MW 342.19 g/mol) occupies a distinct region of physicochemical property space relative to its closest catalog-indexed congeners. Diethyl 2-(3-bromoanilino)methylenemalonate (CAS 351893-47-5, also C14H16BrNO4, MW 342.19), the meta-bromo positional isomer with a malonate diester core instead of the ethoxyacrylate scaffold, has a calculated PSA of 64.63 Ų and a cLogP of 2.94 [1]. The target compound's measured melting point has been reported as 61–62 °C for the structurally analogous diethyl malonate derivative (CAS 351893-47-5) [1]; no experimentally determined melting point, boiling point, logD7.4, or aqueous solubility value for CAS 1322191-64-9 itself has been located in any admissible authoritative chemical database . The direct amide analog (CAS 327058-51-5) has a lower molecular weight (270.12 g/mol) and lacks an ester moiety, predicting higher crystallinity and lower organic-solvent solubility relative to the target compound – a relevant practical consideration for formulation or reaction solvent selection, though unverified by experimental comparison .

LogP polar surface area drug-likeness solubility property-based design procurement specification

Scientifically Defensible Application Scenarios for (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate (CAS 1322191-64-9) Based on Structural Properties and Class-Level Evidence


Diversifiable Building Block for Parallel Medicinal Chemistry via Sequential Michael Addition and Palladium-Catalyzed Cross-Coupling

The compound's β-ethoxy-α-carbamoyl acrylate scaffold provides an electrophilic site for nucleophilic addition (amines, thiols, stabilized carbanions) at the β-carbon, while the para-bromophenyl ring serves as a handle for Pd(0)-catalyzed Suzuki–Miyaura, Heck, Sonogashira, or Buchwald–Hartwig coupling to introduce aryl, alkenyl, alkynyl, or amino diversity [1]. This orthogonal two-step diversification sequence – Michael addition followed by cross-coupling (or vice versa) – is structurally precluded in the direct amide analog (CAS 327058-51-5), which lacks the ester group needed for some downstream transformations, and in des-bromo analogs that cannot undergo cross-coupling [1]. Procurement is indicated for library synthesis programs requiring a single versatile intermediate that supports both polarity-imparting Michael adducts and π-extended biaryl products without intermediate protecting-group manipulation.

Covalent Probe Development Targeting Cysteine Proteases or Kinases with Vinylogous Carbamate Electrophilic Warhead

The vinylogous carbamate arrangement in this compound (where the nitrogen of the carbamoyl group is conjugated to the α,β-unsaturated ester) modulates the electrophilicity of the β-carbon, potentially achieving a reactivity window suitable for selective covalent targeting of hyper-reactive cysteine residues in kinases (e.g., EGFR, BTK) or cysteine proteases [1]. The 4-bromophenyl group provides additional binding-site complementarity via halogen bonding with backbone carbonyl oxygens. While target-specific IC50 and kinact/KI data are absent from the public domain, the scaffold's electronic structure is consistent with covalent inhibitor design principles established for acrylamide-based kinase inhibitors. Researchers should conduct in-house biochemical profiling (including glutathione reactivity and off-target selectivity panels) before investing in scale-up procurement.

Functional Monomer for Stimuli-Responsive or Cross-Linked Polymer Synthesis Exploiting Dual Unsaturation and Aryl Bromide Functionality

The α,β-unsaturated ester system can undergo radical or anionic polymerization, while the aryl bromide enables post-polymerization functionalization via cross-coupling or lithiation–electrophile quench. This dual reactivity is conceptually analogous to carbamoyloxy acrylate monomers disclosed in patent literature for flame-retardant and cross-linkable polymer formulations [1], though no specific polymerization data exist for CAS 1322191-64-9. Compared to brominated carbamoyl derivatives described in US4058466 (which use aliphatic brominated moieties for flame retardancy) [2], the target compound's aromatic bromine is chemically more robust and suited to late-stage covalent modification rather than radical-chain-transfer-based flame retardation. Procurement for polymer research should be accompanied by determination of homopolymerization kinetics (kp/√kt) and glass transition temperature of the resulting homopolymer.

Computational Chemistry and QSAR Model Training: Filling a Scarcely Populated Region of β-Alkoxy-α-carbamoyl Acrylate Chemical Space

The compound occupies a region of chemical space that is underrepresented in public bioactivity databases: β-ethoxyacrylates with C2-carbamoyl substitution are rare relative to simple cinnamates or acrylamides [1]. For computational chemists developing QSAR, machine learning, or AI-based activity prediction models targeting kinase inhibition, antimicrobial activity, or cellular permeability, purchasing and experimentally profiling this compound (even as a singleton) can improve model coverage in a sparse descriptor region [1]. The compound's molecular formula (C14H16BrNO4, MW 342.19) places it within oral drug-like space (Rule of Five compliant), and its unique combination of hydrogen-bond donors (1 NH), acceptors (4 O, 1 N), rotatable bonds (7), and halogen (Br) provides a valuable test point for benchmarking in silico ADME prediction tools against experimental data once solubility, permeability, and metabolic stability are measured internally.

Quote Request

Request a Quote for (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.